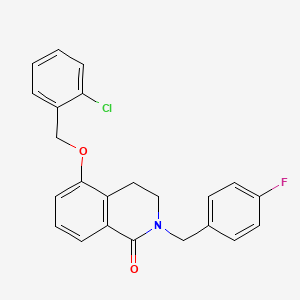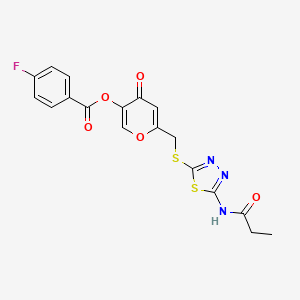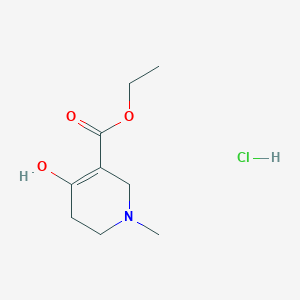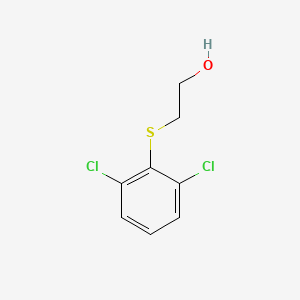![molecular formula C6H9NO2 B2895757 (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one CAS No. 2227698-57-7](/img/structure/B2895757.png)
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one is a heterocyclic compound that features a fused ring system consisting of a furan and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol in the presence of p-toluenesulfonic acid can yield the desired compound . Another method involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can further be used in the synthesis of pyrrolo[3,4-c]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of metal catalysts like copper or palladium . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include p-toluenesulfonic acid, acetic anhydride, perchloric acid, hydrogen peroxide, tert-butyl hydroperoxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and homoproline analogs . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused furan and pyrrolidinone rings, which confer distinct chemical and biological properties .
List of Similar Compounds
Propiedades
IUPAC Name |
(3aS,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-2-9-5(4)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCFDYYNWVOGQ-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)
![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)

![rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid](/img/structure/B2895681.png)



![N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895690.png)

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/new.no-structure.jpg)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![3-[(1,3-benzoxazol-2-yl)methyl]-4-(2-chloropropanoyl)piperazin-2-one](/img/structure/B2895697.png)
